3-Formyl-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-5-methoxybenzoic acid is an organic compound with the molecular formula C(_9)H(_8)O(_4) It is characterized by a formyl group (-CHO) and a methoxy group (-OCH(_3)) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxybenzoic acid typically involves the formylation of 5-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) as reagents. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl(_3) to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 5-methoxybenzoic acid to introduce the formyl group at the meta position relative to the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group, resulting in 3-carboxy-5-methoxybenzoic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH(_2)OH) using reducing agents such as sodium borohydride (NaBH(_4)).
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Carboxy-5-methoxybenzoic acid.
Reduction: 3-Hydroxymethyl-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-5-methoxybenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, while the methoxy group can influence the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
3-Formylbenzoic acid: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
5-Methoxybenzoic acid:
3-Formyl-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and uses.
Uniqueness: 3-Formyl-5-methoxybenzoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems that are not possible with similar compounds.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
3-formyl-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXJFLKQBAPWDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573090 |
Source
|
Record name | 3-Formyl-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367519-88-8 |
Source
|
Record name | 3-Formyl-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.